molecular formula C13H9BrS B14742288 Methanethione, (4-bromophenyl)phenyl- CAS No. 1137-43-5

Methanethione, (4-bromophenyl)phenyl-

Cat. No.: B14742288
CAS No.: 1137-43-5
M. Wt: 277.18 g/mol
InChI Key: IRNGLAYMEIDCPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanethione, (4-bromophenyl)phenyl- can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with thiophenol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of methanethione, (4-bromophenyl)phenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methanethione, (4-bromophenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Methanethione, (4-bromophenyl)phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methanethione, (4-bromophenyl)phenyl- exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the bromine substitution.

    4-Chlorobenzophenone: A similar compound with a chlorine atom instead of bromine.

    4-Methylbenzophenone: A derivative with a methyl group at the para position.

Uniqueness

Methanethione, (4-bromophenyl)phenyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications where the bromine functionality is advantageous.

Properties

CAS No.

1137-43-5

Molecular Formula

C13H9BrS

Molecular Weight

277.18 g/mol

IUPAC Name

(4-bromophenyl)-phenylmethanethione

InChI

InChI=1S/C13H9BrS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

IRNGLAYMEIDCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)Br

Origin of Product

United States

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